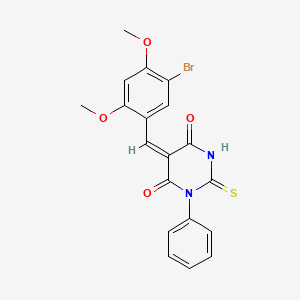![molecular formula C20H17ClN2O3S B3729102 N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729102.png)
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
説明
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in various types of cancers. MLN8054 has been extensively studied for its potential use in cancer treatment.
作用機序
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a selective inhibitor of Aurora A kinase. Aurora A kinase is involved in cell division and is overexpressed in various types of cancers. N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme, thereby preventing its activity. Inhibition of Aurora A kinase results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has demonstrated antitumor activity in various cancer models, including breast, colon, and pancreatic cancers. N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has also been shown to induce apoptosis in cancer cells. In addition, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the formation of new blood vessels in tumors, which is important for tumor growth and metastasis.
実験室実験の利点と制限
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used in various assays. N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has also been extensively studied for its potential use in cancer treatment, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has some limitations for lab experiments. It is a potent inhibitor of Aurora A kinase, which may result in off-target effects. In addition, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has poor solubility in aqueous solutions, which may limit its use in some assays.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One direction is the development of N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide as a cancer therapeutic. Clinical trials have shown promising results for N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in the treatment of various types of cancers. Another direction is the development of N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide analogs with improved potency and selectivity. Finally, the study of N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in combination with other cancer therapeutics may provide synergistic effects and improve its efficacy in cancer treatment.
科学的研究の応用
N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in various types of cancers, including breast, colon, ovarian, and pancreatic cancers. N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, N-(4-chlorophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has demonstrated antitumor activity in various cancer models, including breast, colon, and pancreatic cancers.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-5-2-3-8-19(14)23-27(25,26)18-7-4-6-15(13-18)20(24)22-17-11-9-16(21)10-12-17/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFODRLJFSCWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-bromobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729019.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide](/img/structure/B3729025.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide](/img/structure/B3729029.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3729038.png)
![methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B3729059.png)

![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3729067.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B3729069.png)

![N-(3-chlorophenyl)-N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B3729087.png)
![3-[(2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3729089.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide](/img/structure/B3729110.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3729114.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B3729116.png)